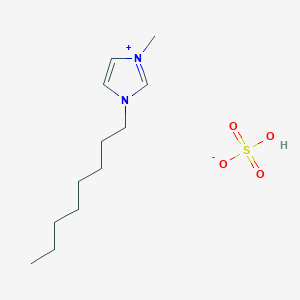
1-Octyl-3-methylimidazolium hydrogen sulfate
Übersicht
Beschreibung
1-Octyl-3-methylimidazolium hydrogen sulfate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These characteristics make ionic liquids highly versatile and useful in various applications, including catalysis, electrochemistry, and materials science .
Wissenschaftliche Forschungsanwendungen
1-Octyl-3-methylimidazolium hydrogen sulfate has a wide range of scientific research applications:
Safety and Hazards
Safety data sheets suggest that 1-Octyl-3-methylimidazolium hydrogen sulfate should be handled in a well-ventilated place, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s advised to prevent further spillage or leakage if it is safe to do so .
Zukünftige Richtungen
Ionic liquids like 1-Octyl-3-methylimidazolium hydrogen sulfate have been gaining interest in various areas of research including drug formulations and delivery due to their inherent tunable physicochemical and biological properties . They are also being explored for applications in next-generation low-power electronics and optoelectronic devices .
Wirkmechanismus
Target of Action
1-Octyl-3-methylimidazolium hydrogen sulfate, also known as [OMIM]HSO4, primarily targets metal surfaces, such as copper and zinc . It acts as a corrosion inhibitor, effectively suppressing the corrosion of metals in acidic solutions . It also has been found to have antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli .
Mode of Action
The compound interacts with its targets through a process known as adsorption . In the case of metal surfaces, the imidazolium group of the cation and the HSO4- of the anion interact with the metal surface . This interaction forms a protective layer on the metal surface, which inhibits the corrosion process . For bacterial cells, the compound disrupts the cell membrane integrity, leading to cell lysis .
Biochemical Pathways
The compound affects the electrochemical processes involved in metal corrosion and bacterial cell lysis . In metal corrosion, it interferes with the electroreduction of metal ions, slowing down the deposition rate and inhibiting the electrocrystallization of the metal . In bacterial cells, it disrupts the integrity of the cell membrane, leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of metal corrosion and bacterial growth . In metal surfaces, it results in a more leveled and fine-grained cathodic deposit . In bacterial cells, it leads to cell death due to membrane disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound plays a crucial role in its effectiveness as a corrosion inhibitor . High concentrations can lead to the blocking of active sites on the cathode surface, thereby inhibiting the electrocrystallization of the metal . Similarly, the compound’s antimicrobial activity can be influenced by factors such as the presence of other substances and the physical conditions of the environment .
Vorbereitungsmethoden
1-Octyl-3-methylimidazolium hydrogen sulfate can be synthesized through a series of chemical reactions involving the alkylation of imidazole followed by anion exchange. The general synthetic route involves the following steps:
Alkylation of Imidazole: Imidazole is reacted with an alkyl halide, such as octyl bromide, in the presence of a base like potassium carbonate to form 1-octylimidazole.
Methylation: The 1-octylimidazole is then methylated using a methylating agent such as methyl iodide to produce 1-octyl-3-methylimidazole.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Octyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of imidazolium derivatives with reduced alkyl chains.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous solutions of sodium chloride or potassium nitrate.
Major products formed from these reactions include sulfonic acid derivatives, reduced imidazolium compounds, and various imidazolium salts with different anions .
Vergleich Mit ähnlichen Verbindungen
1-Octyl-3-methylimidazolium hydrogen sulfate can be compared with other similar compounds such as:
1-Hexyl-3-methylimidazolium hydrogen sulfate: Similar in structure but with a shorter alkyl chain, leading to different solvation and surface activity properties.
1-Butyl-3-methylimidazolium hydrogen sulfate: Even shorter alkyl chain, resulting in lower hydrophobicity and different catalytic properties.
1-Octyl-3-methylimidazolium bromide: Similar alkyl chain but different anion, affecting its ionic interactions and solubility in different solvents.
The uniqueness of this compound lies in its balance of hydrophobicity and ionic nature, making it particularly effective in applications requiring both properties .
Eigenschaften
IUPAC Name |
hydrogen sulfate;1-methyl-3-octylimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.H2O4S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRABSTHQUPQUTI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
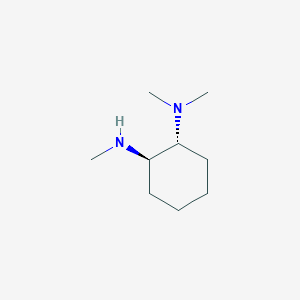

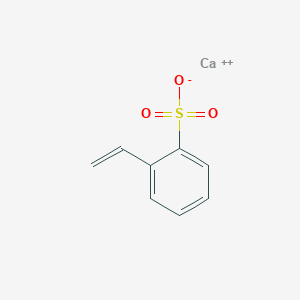
![5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine](/img/structure/B3069745.png)

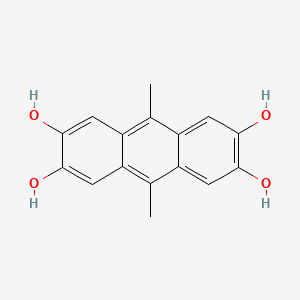
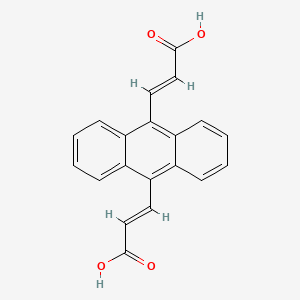

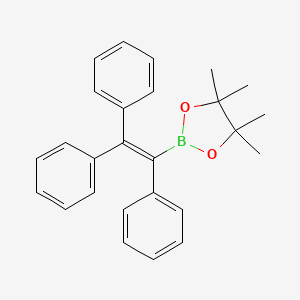

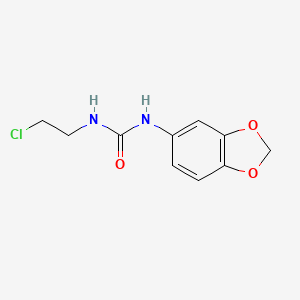
![1-[2,4-Bis(methylsulfonyl)phenyl]piperazine](/img/structure/B3069813.png)
